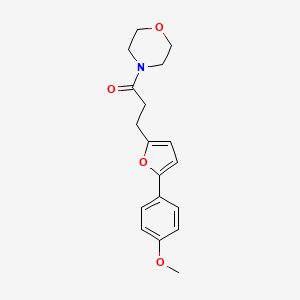

3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one

Description

Properties

IUPAC Name |

3-[5-(4-methoxyphenyl)furan-2-yl]-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-15-4-2-14(3-5-15)17-8-6-16(23-17)7-9-18(20)19-10-12-22-13-11-19/h2-6,8H,7,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXKXXNPBAIORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher concentrations of reactants, and continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbonyl group in the morpholinopropanone moiety can be reduced to form alcohol derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Alcohol derivatives of the morpholinopropanone moiety.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a protein tyrosine kinase inhibitor.

Medicine: Explored for its antiproliferative and antibacterial activities.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation and survival . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Containing Derivatives

Furan derivatives are widely studied for their biological activities. Key analogs include:

Table 1: Structural and Functional Comparison of Furan Derivatives

Key Observations :

- Antifungal Activity : Thiazole-furan hybrids (e.g., compounds in ) exhibit moderate anticandidal activity (MIC = 250 µg/mL), though far less potent than fluconazole (MIC = 2 µg/mL). The morpholine-furan hybrid’s activity remains unexplored but could be hypothesized to differ due to morpholine’s solubility advantages.

- Synthetic Methods : Grinding techniques (as in ) offer solvent-free routes for furan derivatives, contrasting with transition-metal catalysis used for morpholine-containing analogs .

Morpholine-Containing Analogs

Morpholine is frequently incorporated to modulate pharmacokinetic properties. Notable examples:

Table 2: Morpholine-Based Compounds

Key Observations :

- The furan-morpholine hybrid’s activity could be explored similarly.

- Role of Morpholine : Morpholine enhances solubility and bioavailability, as seen in its use as a synthetic intermediate .

Biological Activity

3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one is a synthetic organic compound notable for its unique structural features, including a furan ring, a methoxyphenyl substituent, and a morpholinopropanone moiety. Its molecular formula is C${17}$H${21}$N${1}$O${3}$. This compound has garnered attention in scientific research due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound's structure can be analyzed as follows:

| Component | Description |

|---|---|

| Furan Ring | Contributes to the compound's reactivity and biological interactions. |

| Methoxyphenyl Group | Enhances lipophilicity and may influence binding affinity to biological targets. |

| Morpholinopropanone Moiety | Provides a site for potential interactions with enzymes and receptors. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between a boronic acid derivative and a halogenated furan compound in the presence of a palladium catalyst.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing furan and morpholine moieties have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Research has indicated that compounds featuring furan rings can modulate inflammatory pathways. The mechanism of action may involve inhibition of pro-inflammatory cytokines, which could be relevant for treating conditions like arthritis or inflammatory bowel disease .

Anticancer Activity

The compound's interaction with protein tyrosine kinases is critical for its anticancer potential. By inhibiting these enzymes, it can disrupt signaling pathways that promote cell proliferation and survival. This suggests that this compound could be explored further as a therapeutic agent in oncology .

Case Studies

Recent studies have evaluated the biological activity of related compounds, providing insights into potential applications:

- Study on Antimicrobial Activity : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Anti-inflammatory Research : In vitro studies demonstrated that the compound could reduce TNF-alpha levels in macrophages, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Studies : The effect of the compound on human breast cancer cell lines revealed a dose-dependent reduction in cell viability, supporting its role as an anticancer agent.

The proposed mechanism of action involves several biochemical interactions:

- Enzyme Inhibition : The morpholine moiety may interact with active sites on enzymes such as protein kinases.

- Receptor Modulation : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

- Cytokine Regulation : The methoxy group may influence the modulation of signaling pathways involved in inflammation and cancer progression .

Q & A

Basic: What are the optimized synthetic routes for 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of 5-(4-methoxyphenyl)furan-2-carbaldehyde via nucleophilic substitution or cross-coupling reactions. For furan derivatives, Claisen-Schmidt condensation is often employed using aldehydes and ketones under basic conditions (e.g., NaOH in methanol) .

- Step 2: Condensation with morpholinopropanone. Reflux in ethanol or THF with catalytic piperidine or triethylamine facilitates enone formation.

- Optimization:

- Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

- Temperature control: Maintain 60–80°C to avoid side reactions (e.g., over-oxidation).

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) to isolate the product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.